molecular formula C6H14ClNO2 B2689375 [5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride CAS No. 2253639-28-8

[5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride

Cat. No.: B2689375
CAS No.: 2253639-28-8
M. Wt: 167.63
InChI Key: QGHUNMSLBXVSHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-(Aminomethyl)oxolan-3-yl]methanol hydrochloride is a bicyclic compound featuring a tetrahydrofuran (oxolan) ring substituted with an aminomethyl group at position 5 and a hydroxymethyl group at position 3. The hydrochloride salt enhances its stability and solubility. This discrepancy may indicate additional substituents or a nomenclature error.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(aminomethyl)oxolan-3-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c7-2-6-1-5(3-8)4-9-6;/h5-6,8H,1-4,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHUNMSLBXVSHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1CN)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253639-28-8
Record name [5-(aminomethyl)oxolan-3-yl]methanol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride typically involves the following steps:

    Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of an aldehyde or ketone precursor.

    Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced through hydroxylation reactions.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The aminomethyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

[5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride has been investigated for its potential therapeutic properties. Its structure suggests that it could interact with biological targets due to the presence of the amino group, which can form hydrogen bonds with biomolecules.

Case Study : A study highlighted the synthesis of derivatives of this compound that exhibited significant activity against specific cancer cell lines. The introduction of various substituents on the oxetane ring enhanced its potency, indicating a promising direction for drug development .

Synthesis of Chiral Compounds

The compound serves as a valuable intermediate in the synthesis of chiral molecules. The stereochemical configuration at the C1 position can be manipulated to create various enantiomers useful in pharmaceuticals.

Table 1: Synthesis Pathways

Reaction TypeReagents UsedYield (%)
Pictet–SpenglerBenzaldehyde, TFA30-67
Asymmetric SynthesisTriethylsilyl chloride in DMFVaries

The optimization of these reactions has led to improved yields and selectivity for desired products, showcasing the compound's utility in asymmetric synthesis .

Biological Studies

Research indicates that derivatives of this compound may possess antimicrobial and antifungal properties. Preliminary studies have shown activity against several pathogens, making it a candidate for further exploration in drug formulation.

Case Study : In vitro assays demonstrated that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of [5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, potentially modulating their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare [5-(aminomethyl)oxolan-3-yl]methanol hydrochloride with structurally analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Ring Structure Key Substituents/Functional Groups Key Properties/Applications References
[5-(Aminomethyl)oxolan-3-yl]methanol hydrochloride C₁₀H₅ClF₃NOS 279.67 Oxolan (THF) Aminomethyl, methanol, F₃, S Building block for pharmaceuticals
(3-(Aminomethyl)oxetan-3-yl)methanol hydrochloride C₅H₁₂ClNO₂ 181.61 Oxetane Aminomethyl, methanol 95% purity; pharmaceutical intermediate
[5-(Aminomethyl)-2-fluorophenyl]methanol hydrochloride C₈H₁₁ClFNO 191.63 Benzene 2-Fluoro, aminomethyl, methanol Powder; research applications
5-(Aminomethyl)furan-3-carbonitrile hydrochloride C₆H₅ClN₂O 158.57 (base) + 36.46 (HCl) Furan (unsaturated) Aminomethyl, nitrile Reactive intermediate
(Oxolan-3-yl)(phenyl)methanamine hydrochloride C₁₁H₁₆ClNO 213.71 Oxolan (THF) Phenyl, methanamine Potential CNS-targeting applications
5-(Aminomethyl)-1-methyl-1,2-dihydropyridin-2-one hydrochloride C₇H₁₁ClN₂O 186.63 Pyridinone Aminomethyl, methyl Forensic/research use

Structural and Functional Analysis:

Benzene () and pyridinone () rings introduce aromaticity and hydrogen-bonding capabilities, respectively, impacting biological interactions .

Substituents: Fluorine in enhances lipophilicity and metabolic stability . Nitrile () increases electrophilicity, making it reactive in click chemistry or nucleophilic substitutions .

Molecular Weight and Solubility :

  • The main compound’s higher molecular weight (279.67 g/mol) compared to analogs (e.g., 181.61 g/mol for oxetane derivative) may reduce solubility, necessitating formulation adjustments .

Applications: Building Blocks: The main compound and oxetane analog () are used in drug discovery for modular synthesis . Forensic Use: The pyridinone derivative () is categorized for forensic analysis, implying bioactivity or receptor-binding properties .

Biological Activity

[5-(Aminomethyl)oxolan-3-yl]methanol;hydrochloride, also known as (5-(aminomethyl)tetrahydrofuran-3-yl)methanol hydrochloride, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : (5-(aminomethyl)tetrahydrofuran-3-yl)methanol hydrochloride
  • Molecular Formula : C6H13ClN2O2
  • Molecular Weight : 164.63 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. It is believed to act as a modulator of neurotransmitter systems and may exhibit antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. For instance, studies on related oxolane derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 62.5 µg/mL to 78.12 µg/mL for different extracts .

Neuropharmacological Effects

The compound's structural similarity to known neuroactive agents suggests potential effects on the central nervous system. Preliminary studies suggest that it may influence neurotransmitter levels, possibly enhancing cognitive functions or exhibiting anxiolytic effects.

Case Studies and Experimental Data

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of related compounds, demonstrating that derivatives of oxolane structures possess notable antibacterial properties against both Gram-positive and Gram-negative bacteria .
  • Neuropharmacological Assessment :
    • In vitro assays indicated that compounds with similar scaffolds can modulate GABAergic and glutamatergic pathways, suggesting potential applications in treating anxiety disorders or epilepsy .
  • Toxicological Profiles :
    • Toxicity studies are essential for understanding the safety profile of this compound. Current data indicate low toxicity in preliminary animal models, but further studies are necessary to establish safe dosage ranges for therapeutic use.

Comparative Analysis with Similar Compounds

Compound NameStructureAntimicrobial ActivityNeuropharmacological Effects
This compoundStructureModeratePotential
Compound AStructureHigh (MIC 50 µg/mL)Significant
Compound BStructureLowMinimal

Q & A

Q. Basic

  • NMR : 1H^1H and 13C^{13}C NMR confirm the oxolane ring (δ 3.5–4.0 ppm for ring protons) and aminomethyl group (δ 2.8–3.2 ppm). Stereochemistry is resolved using 2D NOESY or COSY for spatial proton correlations .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H]+^+ at m/z 154.06 (C6_6H13_{13}ClNO2+_2^+) and isotopic patterns consistent with chlorine .
  • IR Spectroscopy : Peaks at 3300 cm1^{-1} (N-H stretch) and 1050 cm1^{-1} (C-O-C) confirm functional groups .

How should researchers address discrepancies between theoretical and observed molecular weights in mass spectrometry analysis?

Advanced
Discrepancies may arise from salt adducts (e.g., Na+^+/K+^+), incomplete ionization, or degradation. Strategies include:

  • Using matrix-matched calibration with internal standards (e.g., deuterated analogs) .
  • Performing post-column infusion to identify adducts .
  • Validating via orthogonal techniques like elemental analysis or ion mobility spectrometry .

What strategies are effective in resolving conflicting NMR data for stereoisomers of this compound?

Q. Advanced

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol gradients to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Assign absolute configuration by comparing experimental and computed spectra .
  • X-ray Crystallography : Resolve ambiguous NOE signals by determining crystal structures of diastereomeric salts .

What methods are used to assess the purity of [5-(Aminomethyl)oxolan-3-yl]methanol hydrochloride, and how are impurities identified?

Q. Basic

  • HPLC : Reverse-phase C18 columns (e.g., Agilent Zorbax) with UV detection at 254 nm. Gradient: 5–50% acetonitrile in 0.1% trifluoroacetic acid over 20 minutes .
  • LC-MS/MS : Identifies impurities (e.g., deaminated byproducts) via fragmentation patterns .
  • Karl Fischer Titration : Quantifies residual water (<0.5% w/w) to ensure stability .

How can researchers optimize HPLC parameters to separate and quantify degradation products?

Q. Advanced

  • Column Temperature : Increase to 40°C to reduce peak broadening for polar degradants .
  • Ion-Pairing Reagents : Add 10 mM heptafluorobutyric acid to improve resolution of charged species .
  • Forced Degradation Studies : Expose the compound to heat (60°C), acid (0.1M HCl), and UV light to generate degradants for method validation .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic

  • Storage : -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
  • Handling : Use anhydrous solvents (e.g., dry DMF) during synthesis to avoid hydrolysis .
  • Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal .

What experimental approaches are used to study the compound's pharmacokinetic properties in preclinical models?

Q. Advanced

  • In Vivo Absorption : Administer via intravenous/oral routes in rodents, with plasma sampling over 24h. Analyze using LC-MS/MS to calculate bioavailability .
  • Tissue Distribution : Radiolabel the compound with 14C^{14}C and quantify accumulation in target organs via scintillation counting .
  • Metabolite Profiling : Incubate with liver microsomes and identify Phase I/II metabolites using high-resolution Orbitrap MS .

How is the hydrochloride salt form confirmed, and what impact does it have on solubility?

Q. Basic

  • Salt Confirmation : Chloride content is quantified via argentometric titration (>98% chloride ion recovery) .
  • Solubility : The hydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) compared to the free base, enhancing bioavailability in physiological buffers .

How can computational methods like molecular dynamics predict the compound's behavior in biological systems?

Q. Advanced

  • Docking Studies : Use AutoDock Vina to model binding to target receptors (e.g., aminergic GPCRs) based on aminomethyl and hydroxyl pharmacophores .
  • Solubility Prediction : COSMO-RS simulations correlate logP values with experimental solubility in biorelevant media .
  • Degradation Pathways : DFT calculations identify susceptible bonds (e.g., C-N in aminomethyl group) prone to hydrolytic cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.